Cas no 2098119-15-2 (methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate)

Technical Introduction: Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a thiophene moiety and a propargyl substituent. This structure combines the reactivity of an alkyne group with the aromatic properties of thiophene, making it a versatile intermediate in organic synthesis and medicinal chemistry. The ester functionality enhances its utility as a precursor for further derivatization, while the pyrazole core offers potential for biological activity modulation. Its well-defined molecular architecture allows for precise modifications in drug discovery, agrochemical research, and material science applications. The compound’s stability and synthetic accessibility further contribute to its value in exploratory and industrial settings.
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate structure
2098119-15-2 structure
商品名:methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
CAS番号:2098119-15-2
MF:C12H10N2O2S
メガワット:246.285001277924
CID:5728964
PubChem ID:121211153

methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS026721255
    • methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
    • F2198-1012
    • 2098119-15-2
    • methyl 2-prop-2-ynyl-5-thiophen-3-ylpyrazole-3-carboxylate
    • 1H-Pyrazole-5-carboxylic acid, 1-(2-propyn-1-yl)-3-(3-thienyl)-, methyl ester
    • インチ: 1S/C12H10N2O2S/c1-3-5-14-11(12(15)16-2)7-10(13-14)9-4-6-17-8-9/h1,4,6-8H,5H2,2H3
    • InChIKey: BFWKZVHOFLXBAC-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1C=C(C(=O)OC)N(CC#C)N=1

計算された属性

  • せいみつぶんしりょう: 246.04629874g/mol
  • どういたいしつりょう: 246.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 72.4Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 371.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): -0.46±0.10(Predicted)

methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M290406-100mg
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-5-carboxylate
2098119-15-2
100mg
$ 70.00 2022-06-04
Life Chemicals
F2198-1012-0.25g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
0.25g
$243.0 2023-09-06
Life Chemicals
F2198-1012-5g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
5g
$810.0 2023-09-06
Life Chemicals
F2198-1012-10g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
10g
$1134.0 2023-09-06
Life Chemicals
F2198-1012-2.5g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F2198-1012-1g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
1g
$270.0 2023-09-06
TRC
M290406-500mg
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-5-carboxylate
2098119-15-2
500mg
$ 250.00 2022-06-04
TRC
M290406-1g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-5-carboxylate
2098119-15-2
1g
$ 390.00 2022-06-04
Life Chemicals
F2198-1012-0.5g
methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
2098119-15-2 95%+
0.5g
$256.0 2023-09-06

methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate 関連文献

methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylateに関する追加情報

Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate (CAS No. 2098119-15-2): A Comprehensive Overview

Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate, identified by its CAS number 2098119-15-2, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule features a pyrazole core appended with a propargyl group and a thiophene ring, making it a versatile scaffold for drug discovery and development. The unique structural attributes of this compound have positioned it as a promising candidate in various therapeutic applications, particularly in the realm of anti-inflammatory and anticancer research.

The pyrazole moiety is well-documented for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In particular, derivatives of pyrazole have shown remarkable efficacy in modulating inflammatory pathways, making them valuable in the treatment of chronic inflammatory diseases. The incorporation of a thiophene ring into the molecular structure further enhances its pharmacological potential. Thiophenes are known for their ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes.

The propargyl group (prop-2-yn-1-yl) adds another layer of complexity to the compound's pharmacophore. This functional group can participate in various chemical reactions, including cycloadditions and metal coordination, which are often exploited in medicinal chemistry to design more potent and selective drug candidates. The carboxylate ester group at the 5-position of the pyrazole ring not only contributes to the molecule's solubility but also serves as a site for further derivatization, allowing for the creation of libraries of analogs with tailored biological activities.

Recent studies have highlighted the potential of Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate as an inhibitor of key enzymes involved in cancer progression. For instance, research has demonstrated its ability to inhibit lipoxygenase enzymes, which play a crucial role in the production of pro-inflammatory mediators. By targeting these enzymes, the compound may help mitigate tumor growth and metastasis. Additionally, preclinical studies have suggested that it exhibits inhibitory effects on kinases associated with signal transduction pathways critical for cancer cell survival and proliferation.

The combination of these structural elements has also garnered attention for its potential in treating neurological disorders. Pyrazole derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiophene ring is believed to enhance blood-brain barrier penetration, improving bioavailability and therapeutic efficacy. Furthermore, the propargyl group can be modified to introduce additional functionalities that interact with specific neural receptors or ion channels.

In vitro studies have provided compelling evidence of the compound's multifaceted biological activities. For example, Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate has been shown to exhibit significant anti-inflammatory effects by suppressing the production of cytokines such as TNF-alpha and IL-beta. These findings align with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses without causing systemic side effects.

The synthetic pathways for this compound are also noteworthy. The preparation typically involves multi-step organic synthesis, starting from commercially available precursors such as thiophene derivatives and propargyl halides. Advanced techniques like palladium-catalyzed cross-coupling reactions are often employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only highlight the compound's accessibility but also showcase the ingenuity required to develop novel pharmaceuticals.

The pharmacokinetic profile of Methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-ytl)-1H-pyrazole -5-carboxylate is another area of active investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic use. Preliminary data suggest that it exhibits moderate solubility in both water and lipids, indicating potential oral bioavailability alongside good tissue distribution. Additionally, metabolic studies have identified key pathways by which the compound is metabolized, providing insights into possible side effects and drug-drug interactions.

The future direction of research on this compound is promising. Ongoing studies aim to refine its chemical structure to enhance potency while minimizing toxicity. Computational modeling techniques are being utilized to predict how modifications might affect biological activity, streamlining the drug discovery process. Furthermore, collaborations between academic institutions and pharmaceutical companies are fostering innovation by integrating cutting-edge technologies such as high-throughput screening and machine learning algorithms.

In conclusion, Methyl 1-(prop -2 -yn -1 - yl ) -3 -(thiophen -3 - yl ) -1 H -pyrazole -5 -carboxylate (CAS No. 2098119 -15 -2) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. Its potential applications in treating inflammatory diseases, cancer, and neurological disorders make it a compelling target for further investigation. As research continues, this compound is poised to contribute substantially to the development of novel therapeutics that address unmet medical needs.

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